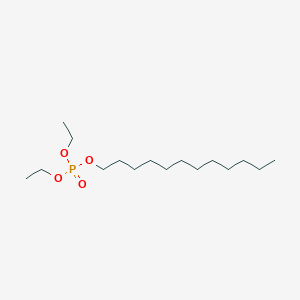
Dodecyl diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecyl diethyl phosphate: is an organophosphorus compound with the molecular formula C16H35O4P . It is a non-ionic detergent known for its excellent solubilizing properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl diethyl phosphate can be synthesized through the reaction of dodecyl alcohol with diethyl phosphite in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring to maintain the quality of the product.
Chemical Reactions Analysis
Types of Reactions: Dodecyl diethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various organophosphorus compounds, which can be further utilized in different applications.
Scientific Research Applications
Dodecyl diethyl phosphate is widely used in scientific research due to its excellent solubilizing properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a phase transfer catalyst.
Biology: For the extraction and purification of membrane-bound proteins.
Medicine: In drug formulation and delivery systems.
Industry: As a detergent in cleaning agents and in the production of personal care products.
Mechanism of Action
The mechanism by which dodecyl diethyl phosphate exerts its effects involves its interaction with biological membranes and proteins. It disrupts the lipid bilayer, enhancing the solubilization of membrane-bound molecules. The molecular targets include cell membranes and protein complexes, and the pathways involved are related to membrane fluidity and protein stability.
Comparison with Similar Compounds
Dodecyldimethylphosphine oxide: Another non-ionic detergent used for protein purification.
Diethylphosphite: A reagent used in the synthesis of organophosphorus compounds.
Uniqueness: Dodecyl diethyl phosphate stands out due to its superior solubilizing properties and stability, making it more effective in various applications compared to similar compounds.
Does this cover everything you were looking for?
Properties
CAS No. |
91776-68-0 |
|---|---|
Molecular Formula |
C16H35O4P |
Molecular Weight |
322.42 g/mol |
IUPAC Name |
dodecyl diethyl phosphate |
InChI |
InChI=1S/C16H35O4P/c1-4-7-8-9-10-11-12-13-14-15-16-20-21(17,18-5-2)19-6-3/h4-16H2,1-3H3 |
InChI Key |
YBSWYHAWMOPART-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


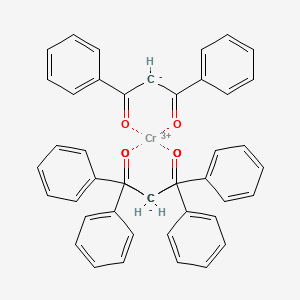
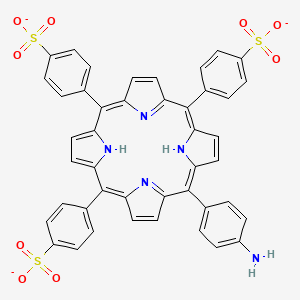
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
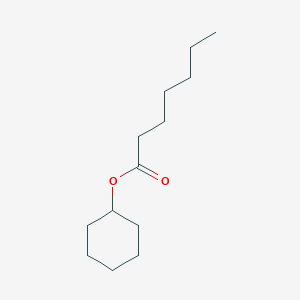
![Ethyl 5-methyl-6,7-dihydro-5H-cyclopenta[B]pyrazine-2-carboxylate](/img/structure/B15348200.png)
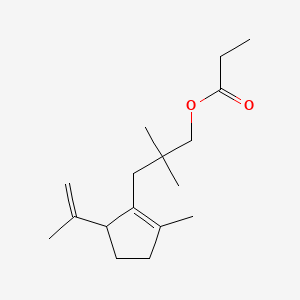

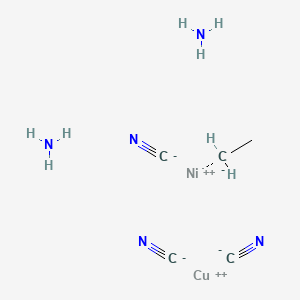
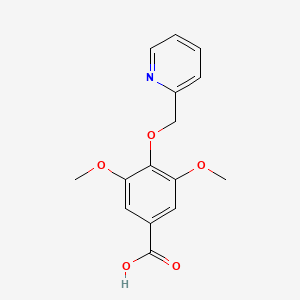
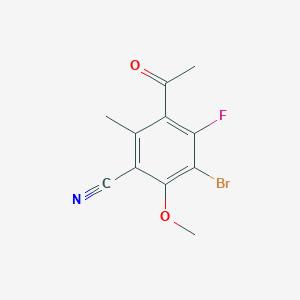

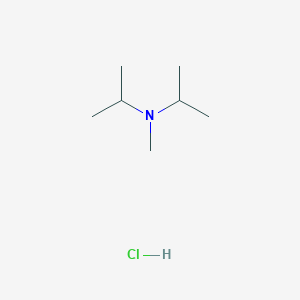
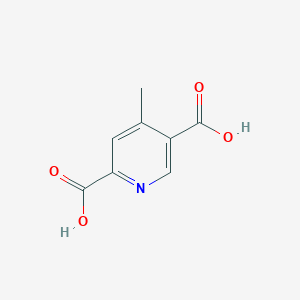
![methyl 2-(3-cyanobenzamido)-3-(3-methoxypropyl)-3H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B15348251.png)
